molecular formula C15H12N2O4S B6132019 methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B6132019
M. Wt: 316.3 g/mol
InChI Key: YGSATNKSUUHDSF-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as MIDA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MIDA is a thiazolidine-based compound that has been synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. In

Mechanism of Action

The mechanism of action of methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood, but it is believed to involve the formation of a covalent bond between the thiazolidine ring and the target molecule. This covalent bond can result in the inhibition or activation of the target molecule, depending on the structure and function of the target molecule.
Biochemical and Physiological Effects
methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activities. methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in vitro and in vivo. methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. Additionally, methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

Methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several advantages for lab experiments, including its high yield, stability, and versatility. methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be easily synthesized using various methods, and it has a long shelf-life, making it a convenient and reliable reagent for lab experiments. However, methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate also has some limitations, including its potential toxicity and limited solubility in some solvents.

Future Directions

There are several future directions for the research and development of methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, including the synthesis of new methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate derivatives with improved properties and the exploration of new applications for methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in various scientific research fields. Additionally, the development of new methods for the synthesis of methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate and the optimization of existing methods can further improve the efficiency and yield of methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate synthesis.

Synthesis Methods

Methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be synthesized using various methods, including microwave-assisted synthesis, solvent-free synthesis, and one-pot synthesis. The microwave-assisted synthesis method involves the use of a microwave to heat the reaction mixture, resulting in a faster reaction rate and higher yield. The solvent-free synthesis method involves the use of solid-state grinding to produce methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, which is a more environmentally friendly method. The one-pot synthesis method involves the simultaneous synthesis of methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate and other compounds in a single reaction vessel, which is a more convenient and efficient method.

Scientific Research Applications

Methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be used as a building block for the synthesis of various drugs and drug candidates. In biochemistry, methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be used as a probe to study protein-ligand interactions and enzyme kinetics. In materials science, methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can be used as a precursor for the synthesis of metal nanoparticles and nanowires.

properties

IUPAC Name

methyl 2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-oxo-1,3-thiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c1-21-13(18)8-17-14(19)12(22-15(17)20)6-9-7-16-11-5-3-2-4-10(9)11/h2-7,19H,8H2,1H3/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSATNKSUUHDSF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=C(SC1=O)C=C2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=C(SC1=O)/C=C/2\C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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